![molecular formula C23H23N3O4 B11039552 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039552.png)
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with ethyl and methyl substituents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and properties.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[2-(2-naphthyl)-2-oxoethyl]-1H-imidazol-3-ium: Another compound with a similar core structure but different substituents
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combination of a benzimidazole and pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the benzimidazole family, which has garnered significant attention due to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a benzimidazole moiety, contributing to its biological activity.
Antihistaminic Activity
Benzimidazole derivatives are known for their antihistaminic properties. The compound has been shown to exhibit selective H1 antihistaminic activity without significant cardiotoxic effects. This selectivity allows for its use in treating allergic conditions such as rhinitis and asthma .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values that were comparable to established antibiotics like ampicillin and ciprofloxacin .
Compound | MIC (μg/ml) | Bacterial Strain |
---|---|---|
1 | 50 | S. typhi |
2 | 250 | C. albicans |
3 | 62.5 | S. aureus |
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.
Anti-inflammatory Effects
In addition to its antihistaminic and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that benzimidazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
Study 1: Antihistaminic Activity Evaluation
A study evaluated the antihistaminic effects of several benzimidazole derivatives, including our compound. The results indicated that it effectively blocked histamine-induced bronchoconstriction in animal models, suggesting its therapeutic potential in allergic reactions.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of various benzimidazole derivatives against resistant strains of bacteria. The results demonstrated that the compound exhibited potent activity against multidrug-resistant strains, indicating its potential as a new antimicrobial agent.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C23H23N3O4/c1-5-16-14(2)25(13-19(27)15-10-11-20(29-3)21(12-15)30-4)23-24-17-8-6-7-9-18(17)26(23)22(16)28/h6-12H,5,13H2,1-4H3 |
InChI Key |
UDPQIRSVNOFBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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